molecular formula C16H16O4 B12350856 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

Cat. No.: B12350856
M. Wt: 272.29 g/mol
InChI Key: SIKBFOBVCLNPFM-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is a naturally occurring naphthoquinone derivative. It is known for its vibrant red color and is commonly found in the roots of certain plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and wound healing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthoquinone derivative.

    Alkylation: The naphthoquinone is alkylated using 4-methylpent-3-en-1-yl halide under basic conditions.

    Hydroxylation: The resulting product undergoes hydroxylation at the 5 and 8 positions using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. The roots of Lithospermum erythrorhizon are harvested, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.

    Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.

    Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Shikonin: Another naphthoquinone derivative with similar biological activities.

    Alkannin: An isomer of shikonin with comparable properties.

    Lawsone: A naphthoquinone found in henna with anti-inflammatory and anti-microbial properties.

Uniqueness

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione

InChI

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3

InChI Key

SIKBFOBVCLNPFM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C

Origin of Product

United States

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